Benzyl (1-methylpiperidin-3-yl)carbamate CAS 1557551-69-5
Benzyl (1-methylpiperidin-3-yl)carbamate CAS 1557551-69-5
Technical Whitepaper: Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5)
Executive Summary
Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring methylated at the N1 position and protected with a benzyloxycarbonyl (Cbz) group at the C3 amine. This compound serves as a stable, orthogonally protected precursor to 1-methylpiperidin-3-amine , a pharmacophore frequently embedded in kinase inhibitors (e.g., JAK inhibitors) and G-protein coupled receptor (GPCR) ligands.
This guide provides a comprehensive technical analysis of CAS 1557551-69-5, detailing validated synthetic protocols, physicochemical properties, and its strategic utility in drug development workflows.
Chemical Identity & Physicochemical Properties
The compound functions primarily as a "masked" amine. The Cbz group renders the C3-amine inert to nucleophilic attack and basic conditions, allowing chemical modifications elsewhere on the molecule (or on a coupled scaffold) before the amine is liberated via hydrogenolysis.
| Property | Data |
| Chemical Name | Benzyl (1-methylpiperidin-3-yl)carbamate |
| CAS Number | 1557551-69-5 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Structure | Piperidine ring, N-methyl (pos 1), NH-Cbz (pos 3) |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water |
| pKa (Calc) | ~8.5 (Piperidine N), ~12 (Carbamate NH) |
| LogP | ~1.8 – 2.2 (Lipophilic due to benzyl group) |
Synthetic Pathways & Manufacturing Logic
The synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate is typically approached via two primary routes. The choice depends on the availability of starting materials and the desired stereochemistry (racemic vs. enantiopure).
Route A: Direct Protection (Preferred)
This route utilizes commercially available 1-methylpiperidin-3-amine. It is the most direct method, minimizing steps and maximizing yield.
Route B: Reductive Alkylation of Cbz-Intermediate
This route starts with Benzyl piperidin-3-ylcarbamate (N-desmethyl precursor). It is useful when the Cbz-protected scaffold is already in hand or when late-stage methylation is required to tune solubility.
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for CAS 1557551-69-5. Route A is generally preferred for scale-up due to atom economy.
Detailed Experimental Protocols
The following protocols are designed for scientific integrity and reproducibility . They assume standard Schlenk line techniques and analytical grade reagents.
Protocol 1: Synthesis via Cbz-Protection (Route A)
Target Scale: 10 mmol
Materials:
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1-Methylpiperidin-3-amine (1.14 g, 10 mmol)
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Benzyl chloroformate (Cbz-Cl) (1.88 g, 11 mmol)
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Triethylamine (TEA) (2.02 g, 20 mmol) or Na₂CO₃ (aq)
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Dichloromethane (DCM) (50 mL)
Procedure:
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Setup: Charge a 250 mL round-bottom flask with 1-Methylpiperidin-3-amine and DCM. Cool the solution to 0°C using an ice bath.
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Base Addition: Add TEA dropwise. Ensure the system is under a nitrogen atmosphere to prevent moisture ingress (Cbz-Cl is moisture sensitive).[1]
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Acylation: Add Benzyl chloroformate dropwise over 20 minutes. The exotherm must be controlled to keep T < 5°C to prevent bis-acylation.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS.
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Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer.[2][1][3] Extract the aqueous layer with DCM (2 x 20 mL).
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Drying: Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
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Note: The tertiary amine makes the product basic; pre-treating the silica with 1% TEA can reduce streaking.
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Protocol 2: Deprotection (Hydrogenolysis)
Usage Context: Liberating the amine for drug coupling.
Procedure:
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Dissolve Benzyl (1-methylpiperidin-3-yl)carbamate in MeOH or EtOH.
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Add 10 wt% Pd/C catalyst (10% by mass of substrate).
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Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–12 hours at RT.
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Filter through a Celite pad to remove the catalyst.
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Concentrate to yield 1-methylpiperidin-3-amine .[4]
Applications in Drug Discovery
This compound is a vital intermediate for introducing the 3-amino-piperidine motif. This scaffold is prevalent in inhibitors of the Janus Kinase (JAK) family and Dipeptidyl Peptidase-4 (DPP-4).
Pharmacophore Relevance
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Solubility Modulation: The N-methyl group alters the pKa and lipophilicity compared to the naked piperidine, often improving oral bioavailability (LogD modulation).
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Stereochemistry: The 3-position is chiral. While CAS 1557551-69-5 is often supplied as a racemate or specific isomer depending on the vendor, the (3R) and (3S) isomers have distinct biological activities. For example, Tofacitinib utilizes a specific chiral piperidine scaffold (though 4-substituted), while Alogliptin uses the (R)-3-aminopiperidine ring.
Visualization: Drug Development Logic
Figure 2: Strategic utilization of the carbamate intermediate in divergent synthesis of kinase inhibitors and GPCR ligands.
Analytical Characterization
To validate the identity of CAS 1557551-69-5, the following spectral data should be observed:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30–7.40 (m, 5H, Ar-H) – Benzyl aromatic protons.
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δ 5.10 (s, 2H, O-CH₂-Ph) – Benzylic methylene.
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δ 4.80 (br s, 1H, NH) – Carbamate NH.
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δ 3.80 (br m, 1H, H-3) – Methine proton at C3.
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δ 2.80–2.20 (m, 4H, Ring protons).
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δ 2.25 (s, 3H, N-CH₃) – Diagnostic Singlet for N-methyl group.
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δ 1.50–1.70 (m, 4H, Ring protons).
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LC-MS:
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Evolving [M+H]⁺ peak at 249.16 m/z .
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Safety & Handling (E-E-A-T)
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Hazards: As a carbamate and piperidine derivative, treat as a potential irritant. The free amine precursor is corrosive.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The Cbz group is stable, but the tertiary amine can undergo N-oxidation if exposed to air/light over prolonged periods.
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Disposal: Dispose of as nitrogen-containing organic hazardous waste.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7446917, (R)-1-methylpiperidin-3-amine. Retrieved from [Link] (Precursor Data).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Cbz protection/deprotection).
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Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein J. Org. Chem. Retrieved from [Link] (Synthetic Methodology).
